molecular formula C9H11NO2 B1368121 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 93735-22-9

7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B1368121
CAS No.: 93735-22-9
M. Wt: 165.19 g/mol
InChI Key: SHPHWZPKRWHBKE-UHFFFAOYSA-N
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Description

7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound featuring a benzoxazine core with a methoxy group at the 7-position. Its molecular formula is C₉H₁₁NO₂ (MW: 165.19 g/mol), and it is characterized by a partially saturated six-membered ring containing one oxygen and one nitrogen atom . Key applications include its role as an intermediate in synthesizing bioactive molecules, particularly in anticancer and antimicrobial research .

Properties

IUPAC Name

7-methoxy-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-11-7-2-3-8-9(6-7)12-5-4-10-8/h2-3,6,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPHWZPKRWHBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601075
Record name 7-Methoxy-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93735-22-9
Record name 7-Methoxy-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 2-Aminophenol Derivatives with Epoxides or Halohydrins

A common synthetic route to 3,4-dihydro-2H-benzo[b]oxazines, including the 7-methoxy derivative, involves the intramolecular cyclization of appropriately substituted 2-aminophenols with epoxides or halohydrins under basic conditions.

  • Procedure:

    • Starting from 7-methoxy-2-aminophenol, reaction with epichlorohydrin or similar halohydrins in the presence of a base such as sodium hydroxide in aqueous medium at room temperature leads to ring closure forming the benzoxazine ring.
    • The reaction typically proceeds via nucleophilic attack of the amino group on the epoxide or halohydrin, followed by intramolecular cyclization.
  • Reaction Conditions:

    • Solvent: Water or tetrahydrofuran (THF)
    • Base: Sodium hydroxide (NaOH)
    • Temperature: Ambient to mild heating (room temperature to 65 °C)
    • Time: Several hours to overnight
  • Example:

    • Preparation of 3,4-dihydro-2H-benzo[b]oxazin-6-ol hydrochloride (a closely related compound) by reacting 2-aminophenol with epichlorohydrin under these conditions has been reported, which can be adapted for the 7-methoxy substituted analogue by using 7-methoxy-2-aminophenol as the starting material.

Reduction of Nitro Precursors Followed by Intramolecular Cyclization

Another well-documented approach involves the synthesis of nitro-substituted intermediates followed by catalytic hydrogenation and Mannich-type cyclization to form the benzoxazine ring.

  • Synthetic Route:

    • Formation of Nitro Intermediates: Alkylation of 2-nitrophenols with 2-bromoacetophenones under Williamson ether synthesis conditions to yield nitro-substituted phenoxy ketones.
    • Reduction: Catalytic hydrogenation (Pd/C) reduces the nitro group to an amine.
    • Cyclization: The resulting amino ketones undergo intramolecular Mannich reaction to form the 3,4-dihydro-2H-1,4-benzoxazine scaffold.
  • Reaction Conditions:

    • Alkylation: Potassium carbonate as base, acetone solvent, room temperature.
    • Reduction: Hydrogen gas with Pd/C catalyst at room temperature.
    • Cyclization: Acidic or neutral conditions facilitating Mannich-type ring closure.
  • Yields:

    • Nitro intermediates typically obtained in good yields (70–90%).
    • Cyclization products isolated in moderate to good yields (23–50% depending on substituents).
  • Relevance to 7-Methoxy Derivative:

    • Using 7-methoxy-2-nitrophenol or 7-methoxy-2-aminophenol derivatives in this sequence allows synthesis of the target compound.

Reduction of Oxazinone Intermediates

In some cases, 2H-1,4-benzoxazin-3(4H)-ones (oxazinones) are precursors that can be reduced to the corresponding 3,4-dihydro derivatives.

  • Method:

    • Reduction of cyclic amide (oxazinone) groups using sodium borohydride (NaBH4) in the presence of Lewis acids such as boron trifluoride etherate.
    • This method allows selective reduction of the lactam to the benzoxazine ring.
  • Example:

    • Literature reports reduction of benzoxazinone intermediates derived from substituted 2-aminophenols to yield dihydrobenzoxazines.

Use of Lithium Borohydride for Reduction in THF

  • Lithium borohydride has been employed to reduce intermediates such as (8-Methoxy-3,4-dihydro-2H-benzo[l,4]oxazin-2-yl)-methanol in tetrahydrofuran at 65 °C over extended periods (20 hours), followed by aqueous work-up and extraction to isolate the product.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range (%) Notes
Cyclization of 2-aminophenol with epichlorohydrin 7-Methoxy-2-aminophenol, epichlorohydrin NaOH, water, RT to 65 °C Moderate to High Simple, scalable, aqueous conditions
Reduction of nitro intermediates + Mannich cyclization 7-Methoxy-2-nitrophenol, 2-bromoacetophenone Pd/C hydrogenation, acidic cyclization 23–50 Multi-step, allows diverse substitution
Reduction of benzoxazinones Benzoxazinone intermediates NaBH4, BF3·OEt2, THF Moderate Selective reduction of lactam to benzoxazine
Lithium borohydride reduction Oxazinyl-methanol intermediates LiBH4, THF, 65 °C, 20 h Not specified Longer reaction time, careful quenching

Analytical and Research Findings

  • The synthetic procedures have been confirmed by spectroscopic methods such as ^1H NMR, ^13C NMR, and HRMS, demonstrating the formation of the benzoxazine ring and the presence of the methoxy substituent.
  • Elemental analysis and melting point data verify the purity and identity of the products.
  • The choice of reduction method influences the selectivity and yield of the dihydrobenzoxazine product.
  • Catalytic hydrogenation is preferred for nitro group reduction due to cleaner reaction profiles compared to chemical reductants.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds derived from the benzoxazine scaffold, particularly 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine. A notable study synthesized a series of 4-aryl-3,4-dihydro-2H-benzoxazines and evaluated their antiproliferative effects against several cancer cell lines including PC-3 (prostate cancer), MDA-MB-231 (breast cancer), and U-87 MG (glioblastoma) . The compound exhibited significant cytotoxicity with IC50 values ranging from 7.84 to 16.2 µM, indicating its potential as a lead compound for further development.

Case Study: Structure-Activity Relationship

The study highlighted that substituents on the benzene ring significantly influenced anticancer activity. For instance, compounds with hydroxyl groups showed enhanced efficacy compared to their methylated counterparts. This suggests that hydrogen bonding interactions may play a crucial role in binding to target sites within cancer cells .

Antioxidant Properties

Another area of application is the antioxidant activity of this compound derivatives. A study focused on synthesizing novel antioxidant compounds based on this scaffold revealed that certain derivatives demonstrated substantial free radical scavenging abilities . These antioxidant properties are vital for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Hypoxia-Induced Tumor Growth Inhibition

The compound has also been explored for its effects on hypoxic tumor cells. Research indicates that specific derivatives of 2H-benzoxazines can inhibit the growth of hypoxic cancer cells while sparing normoxic cells . This selectivity is crucial for developing targeted cancer therapies that minimize damage to healthy tissues.

Table: Summary of Biological Activities

Activity IC50 Value Cell Lines Tested Notes
Anticancer7.84 - 16.2 µMPC-3, MDA-MB-231, U-87 MGSignificant cytotoxicity observed
AntioxidantNot specifiedVarious cell linesEffective in free radical scavenging
Hypoxia-induced growth inhibitionIC50 >600 µM (normoxic)HepG2 (hypoxic conditions)Selective toxicity towards hypoxic cells

Potential Therapeutic Uses

Beyond oncology, there are indications that this compound may have applications in treating immune-related disorders. Compounds related to this structure have been shown to promote RORγt activity, which is significant in regulating immune responses and could be beneficial in conditions where immune modulation is desired .

Mechanism of Action

The mechanism of action of 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. For instance, as a dopamine agonist, it binds to dopamine receptors, mimicking the action of dopamine and activating the associated signaling pathways. Similarly, as a 5-HT6 receptor antagonist, it blocks the receptor, inhibiting the downstream effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Methoxy Substitution Variations

5-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • Structure : Methoxy group at the 5-position instead of 5.
  • Molecular Formula: C₉H₁₁NO₂ (MW: 165.19 g/mol), identical to the 7-methoxy derivative.
  • Key Differences :
    • The 5-methoxy isomer exhibits distinct reactivity due to steric and electronic effects. For example, its IUPAC name is 5-methoxy-3,4-dihydro-2H-1,4-benzoxazine (CAS: 1058704-69-0) .
    • Synthesis routes often involve reductive cyclization or Mannich reactions, similar to the 7-methoxy derivative but with adjusted substitution patterns .
6-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • Structure : Methoxy group at the 6-position.
  • Availability : Typically stocked at 95% purity (CAS: 58960-11-5) .
  • Applications : Less studied in biological contexts compared to the 7-methoxy analog but serves as a precursor in functionalized benzoxazine synthesis .

Substituent Modifications on the Benzoxazine Core

Nitro-Substituted Derivatives
  • Example: 7-Nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid. Structure: Introduces a nitro group (electron-withdrawing) and carboxylic acid at the 6-position. Synthesis: Derived from 4-hydroxy-3-nitrobenzoic acid via esterification, etherification, and reductive cyclization .
Halogenated Derivatives
  • Example : 6-Bromo-5-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS: 1956310-17-0).
    • Structure : Bromine and fluorine substituents increase molecular weight (MW: 260.08 g/mol) and alter lipophilicity.
    • Applications : Used in medicinal chemistry for halogen bonding in target engagement .

Functionalized 3,4-Dihydro-2H-benzo[b][1,4]oxazines

3-Substituted Derivatives
  • Example 1 : 3-(2,4-Dimethylphenyl)-7-methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine (9b).
    • Structure : A 2,4-dimethylphenyl group at the 3-position.
    • Properties : MW 270.15 g/mol; mp 122–124°C; exhibits anticancer activity (IC₅₀ values pending) .
  • Example 2 : 3-(4-Fluorophenyl)-7-methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine (9c).
    • Structure : 4-Fluorophenyl substituent enhances metabolic stability.
    • Biological Activity : Demonstrated anti-proliferative effects in cancer cell lines .
4-Substituted Derivatives
  • Example : 4-(4-Methoxybenzyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine.
    • Structure : A 4-methoxybenzyl group and methyl substitutions increase steric bulk (MW: 353.45 g/mol).
    • Synthesis : Prepared via DMSO-mediated oxidation and click chemistry .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications Reference
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine 7-OCH₃ 165.19 N/A Anticancer intermediates
5-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine 5-OCH₃ 165.19 N/A Synthetic intermediate
3-(2,4-Dimethylphenyl)-7-methoxy derivative 7-OCH₃, 3-(2,4-Me₂Ph) 270.15 122–124 Anticancer research
7-Nitro-3-oxo-6-carboxylic acid derivative 7-NO₂, 3-oxo, 6-COOH 254.18 N/A Electrophilic intermediates

Key Findings and Research Trends

  • Substituent Effects : 3-Aryl substitutions (e.g., 4-fluorophenyl) improve binding affinity and metabolic stability, making them promising for drug development .
  • Synthetic Flexibility : Functionalization at the 3- or 4-position enables diverse applications, from antimicrobial agents to thromboxane A2 receptor antagonists .

Biological Activity

7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and immunology. This article aims to provide a comprehensive overview of its biological activity, including data from various studies, case analyses, and synthesized findings.

  • Chemical Formula : C₉H₁₁NO₂
  • CAS Number : 93735-22-9
  • Molecular Weight : 165.19 g/mol

Antitumor Activity

Several studies have highlighted the antitumor potential of this compound derivatives. A notable study synthesized a library of 2H-benzo[b][1,4]oxazine derivatives and evaluated their effects on HepG2 cancer cells under hypoxic conditions. Compounds exhibited significant cytotoxicity with IC₅₀ values ranging from 10 μM to 87 μM against hypoxic cells while sparing normoxic cells .

Table 1: Antitumor Activity of Selected Compounds

Compound IDIC₅₀ (μM) Hypoxic CellsIC₅₀ (μM) Normoxic Cells
Compound 1087 ± 1.8>600
Compound 1110 ± 3.7>1,000

These findings suggest that modifications in the oxazine structure can enhance selectivity towards cancerous cells, making them promising candidates for further development in cancer therapy.

Immunomodulatory Effects

Research has indicated that derivatives of this compound can promote the activity of retinoid-related orphan receptor gamma (RORγ), which plays a critical role in immune response regulation. The administration of these compounds has been associated with increased interleukin-17 (IL-17) levels in subjects, suggesting potential applications in treating immune deficiency disorders .

Antioxidant Properties

The antioxidant activity of this compound has also been documented. A study reported an IC₅₀ value of approximately 53.33 μg/mL for antioxidant activity, indicating its potential utility in combating oxidative stress-related diseases .

Case Study 1: Hypoxic Cancer Cell Response

In a controlled study involving HepG2 cells subjected to hypoxia, the application of compound derivatives demonstrated a marked reduction in hypoxia-induced gene expression (HIF-1α, P21, VEGF). This downregulation correlated with decreased cell viability in hypoxic conditions, underscoring the therapeutic potential of oxazine derivatives in targeting tumor microenvironments .

Case Study 2: Immune Modulation

A clinical study explored the impact of dihydro-2H-benzo[b][1,4]oxazine sulfonamide on patients with autoimmune disorders. The results indicated a significant increase in IL-17 production post-treatment, suggesting a mechanism by which these compounds could enhance immune responses against pathogens or tumors .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 2
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine

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